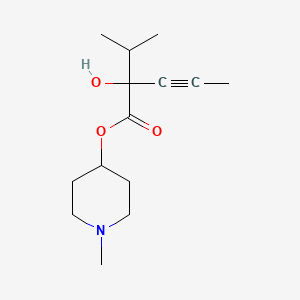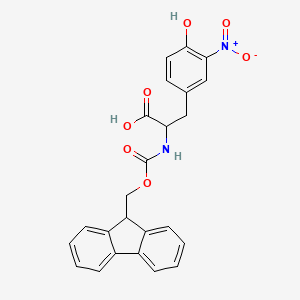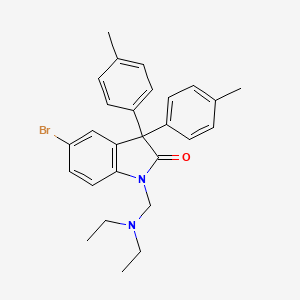
2-INDOLINONE, 5-BROMO-1-(DIETHYLAMINOMETHYL)-3,3-DI-p-TOLYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom at the 5-position, a diethylaminomethyl group at the 1-position, and two p-tolyl groups at the 3-position, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-indolinone derivatives typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 2-indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl-, the following steps can be considered:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method.
Functionalization: The diethylaminomethyl group can be introduced at the 1-position through a Mannich reaction, which involves the reaction of the indole derivative with formaldehyde and diethylamine.
Introduction of p-Tolyl Groups: The p-tolyl groups can be introduced at the 3-position through Friedel-Crafts alkylation using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- can undergo various chemical reactions, including:
Substitution: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole derivatives with antiviral activity.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: Indole derivatives with antiviral properties.
Uniqueness
2-Indolinone, 5-bromo-1-(diethylaminomethyl)-3,3-di-p-tolyl- is unique due to its specific functional groups and substitution pattern, which confer distinct chemical and biological properties. Its combination of bromine, diethylaminomethyl, and p-tolyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
75472-67-2 |
|---|---|
Molecular Formula |
C27H29BrN2O |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
5-bromo-1-(diethylaminomethyl)-3,3-bis(4-methylphenyl)indol-2-one |
InChI |
InChI=1S/C27H29BrN2O/c1-5-29(6-2)18-30-25-16-15-23(28)17-24(25)27(26(30)31,21-11-7-19(3)8-12-21)22-13-9-20(4)10-14-22/h7-17H,5-6,18H2,1-4H3 |
InChI Key |
PIJVCBZIEVHVER-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


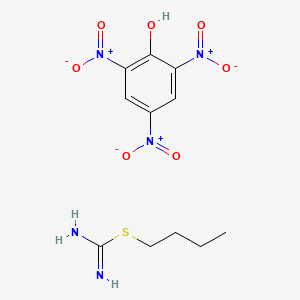
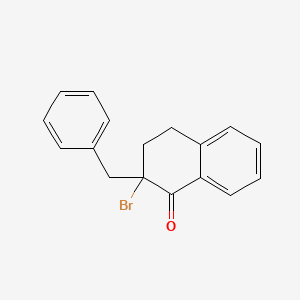
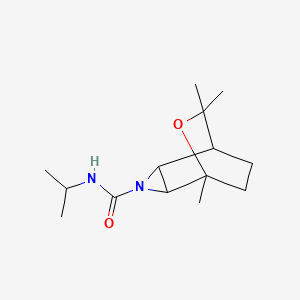
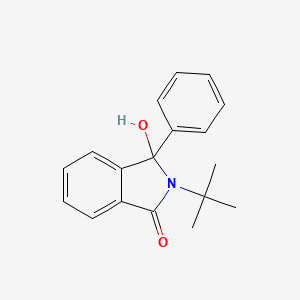
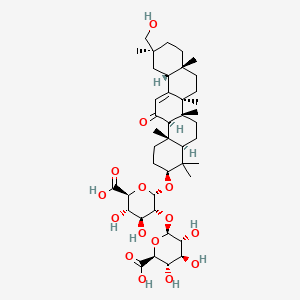
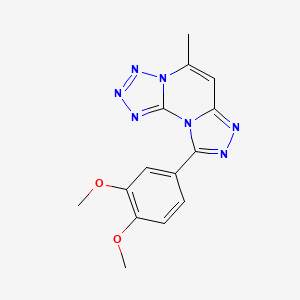
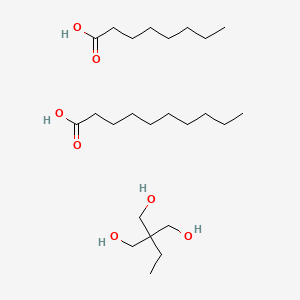
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)
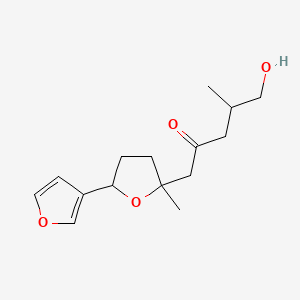
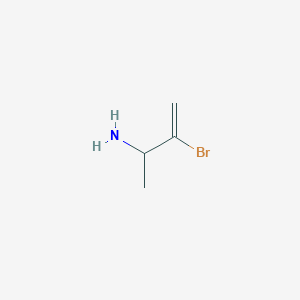
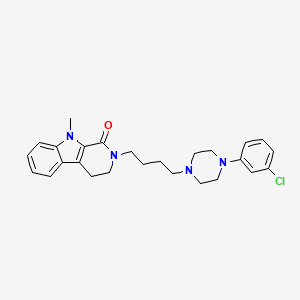
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)
